1-tert-Butyl-4-(4-methylphenoxy)benzene
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Overview
Description
1-tert-Butyl-4-(4-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a tert-butyl group and a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butyl-4-(4-methylphenoxy)benzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation and etherification reactions. The initial step involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form tert-butylbenzene. Subsequently, tert-butylbenzene undergoes etherification with 4-methylphenol in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and etherification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-4-(4-methylphenoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
1-tert-Butyl-4-(4-methylphenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(4-methylphenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
4-tert-Butylphenol: Contains a tert-butyl group and a hydroxyl group on the benzene ring.
4-Methylphenol:
Uniqueness
1-tert-Butyl-4-(4-methylphenoxy)benzene is unique due to the presence of both a tert-butyl group and a 4-methylphenoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74448-90-1 |
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Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-tert-butyl-4-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C17H20O/c1-13-5-9-15(10-6-13)18-16-11-7-14(8-12-16)17(2,3)4/h5-12H,1-4H3 |
InChI Key |
RKVRZPBTUPYILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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